Benzene-d5-butanoic-d6acid,monosodiumsalt
Overview
Description
Benzene-d5-butanoic-d6acid,monosodiumsalt, also known as Sodium 4-Phenylbutyrate-d11, is a compound with the molecular formula C10H11NaO2 and a molecular weight of 197.253 . It is intended for use as an internal standard for the quantification of sodium 4-phenylbutyrate by GC- or LC-MS.
Physical And Chemical Properties Analysis
Benzene-d5-butanoic-d6acid,monosodiumsalt has a molecular weight of 197.2507 g/mol . Further physical and chemical properties could not be retrieved from the web search results.Scientific Research Applications
Partitioning Behavior in Aqueous Solutions
- The study of carboxylic acids' partition between benzene and aqueous solutions highlights the influence of chain length on solubility and partition behaviors, which is crucial for understanding the solvation and transport properties of benzene derivatives in different media (Fujii & Tanaka, 1981).
Catalysis and Chemical Reactions
- Investigations into the dehydroaromatization of methane over Mo/ZSM-5 catalysts provide insights into the potential of benzene derivatives as intermediates in catalytic processes, contributing to the synthesis of valuable chemicals from simple hydrocarbons (Wang, Lunsford, & Rosynek, 1997).
Interactions with Organic and Inorganic Materials
- The study on noncovalent interactions between monoaromatic compounds and dissolved humic acids using deuterium NMR sheds light on how benzene derivatives interact with natural organic matter, affecting their environmental fate and transport (Nanny & Maza, 2001).
Environmental and Analytical Applications
- Research on the simultaneous determination of preservatives in various matrices using stir-bar sorptive extraction and thermal desorption GC–MS underlines the role of benzene derivatives in analytical chemistry, especially in the detection and quantification of organic compounds in complex samples (Ochiai et al., 2002).
Safety And Hazards
properties
IUPAC Name |
sodium;2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D2,5D,6D,7D2,8D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZRWNZGLKXFOE-HSYGEVHBSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-])[2H])[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-d5-butanoic-d6acid,monosodiumsalt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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